[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule characterized by multiple hydroxyl groups and a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate: can be compared with other similar compounds, such as:
This compound: A structurally similar compound with slight variations in functional groups.
This compound: Another related compound with different stereochemistry.
The uniqueness of This compound lies in its specific structural arrangement and the resulting bioactive properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20O12 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C19H20O12/c1-7-17(9(20)2-3-28-7)31-19-16(26)15(25)14(24)12(30-19)6-29-18(27)8-4-10(21)13(23)11(22)5-8/h2-5,12,14-16,19,21-26H,6H2,1H3/t12-,14-,15+,16-,19+/m1/s1 |
InChI Key |
KJEHWCNZDXNILH-YLUTUWDDSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=CO1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.